molecular formula C14H13FN2O B5334086 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one

1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one

Cat. No.: B5334086
M. Wt: 244.26 g/mol
InChI Key: JFSRSTQZGLEXAH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. EF24 is a curcumin analog, a class of compounds that are structurally similar to curcumin, a natural polyphenol extracted from turmeric. EF24 has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one is still being studied, but it is believed to act through multiple pathways. This compound has been found to inhibit the NF-κB pathway, a signaling pathway that plays a crucial role in inflammation and cancer development. This compound also induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Additionally, this compound has been shown to activate the Nrf2 pathway, a pathway that regulates the expression of antioxidant and detoxification enzymes, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels form, which is crucial for tumor growth. Furthermore, this compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one is its versatility in various research applications. This compound can be used in vitro and in vivo experiments to study its effects on cells and animals. This compound is also stable and can be stored for long periods, making it a viable compound for research purposes. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one has shown promising results in various preclinical studies, and future research should focus on its clinical applications. Clinical trials should be conducted to evaluate the safety and efficacy of this compound in treating various diseases. Furthermore, the development of this compound derivatives with improved solubility and bioavailability should be explored to enhance its therapeutic potential. Finally, the mechanisms of action of this compound should be further elucidated to fully understand its therapeutic effects.

Synthesis Methods

1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one can be synthesized through a multi-step process starting with the reaction of 3-fluorobenzaldehyde with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde to form 1-(3-fluorophenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one. This intermediate is then reacted with a base to form this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for research purposes.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases. Its anti-inflammatory properties have been found to be effective in treating inflammatory bowel disease, rheumatoid arthritis, and sepsis. This compound has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(E)-1-(1,5-dimethylpyrazol-4-yl)-3-(3-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-13(9-16-17(10)2)14(18)7-6-11-4-3-5-12(15)8-11/h3-9H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSRSTQZGLEXAH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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